Product packaging for Vildagliptin Lactam(Cat. No.:)

Vildagliptin Lactam

Cat. No.: B1154913
M. Wt: 304.38
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Related Chemical Substance of Vildagliptin (B1682220)

Vildagliptin Lactam, also known by several synonyms including Vildagliptin Impurity C and Vildagliptin Related Compound F, is recognized as a key impurity and degradation product of vildagliptin. chemicalbook.com Impurities in pharmaceuticals are substances that are present in the final drug product but are not the active pharmaceutical ingredient (API) itself. They can arise during the synthesis of the API, from degradation of the drug substance over time, or from interactions with excipients in the formulation. nih.govju.edu.jo

The formation of this compound can occur under various stress conditions, including acidic and basic environments. nih.gov Specifically, it has been observed as a degradation product when vildagliptin is subjected to basic and acidic hydrolysis. tandfonline.com This transformation involves an intramolecular cyclization reaction, converting a part of the vildagliptin molecule into a lactam structure. The presence of this and other related substances is a critical parameter monitored during the manufacturing and storage of vildagliptin to ensure the purity and stability of the final drug product. cjph.com.cn

Significance in Pharmaceutical Chemistry and Quality Control of Related Compounds

The control of impurities is a fundamental aspect of pharmaceutical quality control, mandated by regulatory agencies worldwide. google.com Even in small amounts, impurities can potentially affect the safety and efficacy of a drug. Therefore, the identification, quantification, and control of related substances like this compound are crucial.

In pharmaceutical chemistry, this compound serves several important functions:

Reference Standard: It is used as a certified reference material for the development and validation of analytical methods. These methods, such as high-performance liquid chromatography (HPLC) and LC-MS, are essential for detecting and quantifying the levels of this compound in batches of vildagliptin. nih.gov

Process Optimization: By studying the formation of this compound, pharmaceutical scientists can gain insights into the degradation pathways of vildagliptin. tandfonline.com This knowledge is invaluable for optimizing the manufacturing process, including reaction conditions and purification steps, to minimize the formation of this and other impurities.

Stability Studies: this compound is a key marker in stability studies of vildagliptin. nih.gov These studies assess how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

The stringent control of this compound levels ensures that each batch of vildagliptin meets the high purity and quality standards required for pharmaceutical products.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name 2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione lgcstandards.com
Synonyms Vildagliptin Impurity C (IP), Vildagliptin Related Compound 3, this compound
CAS Number 1789703-36-1 impurity.com
Molecular Formula C₁₇H₂₄N₂O₃ impurity.com
Molecular Weight 304.38 g/mol impurity.comsimsonpharma.com
Appearance White to Off-White Solid impurity.com
Melting Point 184-186°C impurity.com
Solubility Slightly soluble in Chloroform, DMSO, and Methanol impurity.comchemicalbook.com
Boiling Point 536.9±50.0 °C (Predicted) chemicalbook.com
Density 1.37±0.1 g/cm³ (Predicted) chemicalbook.com
pKa 14.84±0.40 (Predicted) chemicalbook.com

Research Findings on this compound

Forced degradation studies are a critical component of drug development, providing insights into the stability of a drug substance and helping to identify potential degradation products. Vildagliptin has been subjected to various stress conditions to understand its degradation pathways.

Studies have shown that this compound (referred to as impurity C) is formed under both basic and acidic stress conditions. One study identified a degradation product formed under acidic conditions at a relative retention time (RRT) of 1.3, which was characterized as 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, another name for this compound. tandfonline.com The formation of this degradant increased with longer exposure time to acidic conditions at elevated temperatures. tandfonline.com

The development of robust analytical methods is paramount for the accurate quantification of impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed to separate vildagliptin from its degradation products. tandfonline.com These methods are crucial for routine quality control of vildagliptin raw material and finished products. ju.edu.jocleanchemlab.com

Properties

Molecular Formula

C₁₇H₂₄N₂O₃

Molecular Weight

304.38

Synonyms

Vildagliptin Impurity F;  (S)-2-((1r,3R,5R,7S)-3-Hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione; 

Origin of Product

United States

Chemical Structure and Nomenclature of Vildagliptin Lactam

Systematic Naming and Designated Synonyms

The systematic name for Vildagliptin (B1682220) Lactam, following IUPAC (International Union of Pure and Applied Chemistry) conventions, is 2-((1r,3s,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione . nih.govchemscene.com An alternative, and also accepted, systematic name is 2-(3-Hydroxyadamantan-1-yl)-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione . pharmaffiliates.com

In scientific literature and commercial settings, Vildagliptin Lactam is also known by several synonyms. These alternative designations are crucial for identifying the compound across various databases and publications.

SynonymReference(s)
Vildagliptin Impurity F nih.gov
Vildagliptin Diketo Impurity pharmaffiliates.com
Vildagliptin Diketopiperazine pharmaffiliates.com
Rac-Vildagliptin Impurity F

Structural Representation and Key Functional Groups

The molecular formula of this compound is C17H24N2O3 , and it has a molecular weight of 304.38 g/mol . The structural formula reveals a tricyclic adamantane moiety linked to a fused heterocyclic system.

Structural Representation:

(A simplified 2D representation of the core heterocyclic structure)

The key functional groups present in the this compound molecule are pivotal to its chemical properties and reactivity. These include:

Lactam: A cyclic amide is a prominent feature of the heterocyclic ring system.

Adamantane: A bulky, tricyclic hydrocarbon group that contributes to the molecule's rigidity and lipophilicity.

Hydroxyl Group (-OH): Attached to the adamantane cage, this group can participate in hydrogen bonding.

Tertiary Amine: The nitrogen atom within the fused ring system is a tertiary amine.

Ketone: Two ketone (carbonyl) groups are present within the pyrazine-1,4-dione ring.

The precise spatial arrangement of these functional groups defines the molecule's three-dimensional shape and its potential interactions with other molecules.

Synthesis and Formation Mechanisms of Vildagliptin Lactam

Chemical Degradation Pathways of Vildagliptin (B1682220) Leading to Lactam Formation

Forced degradation studies are instrumental in understanding the intrinsic stability of a drug substance and identifying potential degradation products that could emerge during its shelf life. nih.govamazonaws.com Vildagliptin has been shown to degrade under various stress conditions, including acidic, basic, and oxidative environments, leading to the formation of several degradants. researchgate.netnih.gov One of the key degradation products identified is Vildagliptin Lactam.

Acid-Catalyzed Formation Mechanisms

Under acidic conditions, vildagliptin undergoes degradation, and one of the identified products is a lactam derivative. researchgate.net Studies have shown that at elevated temperatures, such as 70°C in 1M HCl, significant degradation of vildagliptin occurs. nih.gov One of the degradation products formed under acidic stress is designated as 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which corresponds to the lactam structure. researchgate.net This degradant was observed at a relative retention time (RRT) of 1.3 in HPLC analysis. researchgate.netscholasticahq.com The formation involves the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular cyclization to form the lactam ring. Specifically, the process begins with the hydrolysis of the cyano group of vildagliptin to an amide (Vildagliptin impurity B), which is then further hydrolyzed to the corresponding carboxylic acid (Vildagliptin impurity C). This carboxylic acid intermediate then undergoes intramolecular condensation to form the stable lactam ring.

Base-Catalyzed Formation Mechanisms

Vildagliptin is also susceptible to degradation under basic conditions. scholasticahq.com The formation of this compound has been observed during base-catalyzed hydrolysis. researchgate.net Similar to the acid-catalyzed pathway, the reaction proceeds through the hydrolysis of the cyano group. In the presence of a base like sodium hydroxide (B78521), the nitrile moiety of vildagliptin is converted to a carboxamide intermediate. nih.gov This intermediate can then undergo further hydrolysis to the carboxylic acid, which subsequently cyclizes to form the lactam ring. Studies have identified multiple degradation products under basic conditions, with the lactam being a significant one. researchgate.netscholasticahq.com

Oxidative Formation Pathways

Oxidative stress, typically induced by agents like hydrogen peroxide, also leads to the degradation of vildagliptin and the formation of various products, including the lactam. researchgate.netscholasticahq.com While several oxidative degradation products have been identified, the pathway to lactam formation under these conditions often involves initial oxidation at other sites of the molecule, followed by the hydrolysis and cyclization sequence. researchgate.netnih.gov It has been noted that in some instances, a degradant formed under oxidative conditions is identical to one formed under basic hydrolysis. researchgate.net

Influence of Thermal and Photolytic Stress on Lactam Formation

Investigations into the effects of thermal and photolytic stress on vildagliptin have shown that the drug is relatively stable under these conditions, with no significant formation of the lactam degradant being reported. researchgate.netscholasticahq.com While some degradation may occur under high temperatures, it is generally less pronounced compared to hydrolytic and oxidative stress. impactfactor.org Photolytic studies, exposing vildagliptin to UV light, have also indicated minimal degradation. scholasticahq.comimpactfactor.org

Mechanistic Elucidation of Lactam Ring Closure in Vildagliptin Degradation

The formation of the this compound ring is a result of an intramolecular condensation reaction. The key steps, irrespective of the catalytic condition (acidic or basic), are:

Hydrolysis of the Nitrile Group: The primary step is the hydrolysis of the cyano group (-C≡N) on the pyrrolidine (B122466) ring of vildagliptin. This initially forms a carboxamide intermediate (-CONH2). nih.gov

Formation of the Carboxylic Acid: The carboxamide is then further hydrolyzed to a carboxylic acid (-COOH). This intermediate is a crucial precursor to the lactam.

Intramolecular Cyclization: The amino group from the glycyl moiety attacks the carbonyl carbon of the newly formed carboxylic acid on the pyrrolidine ring. This nucleophilic attack, followed by the elimination of a water molecule, results in the formation of a stable six-membered lactam ring, leading to the structure known as this compound. This type of intramolecular reaction is a well-known phenomenon, often referred to as a "neighbor group effect". d-nb.info

Role as a Potential Byproduct or Intermediate in Vildagliptin Synthetic Processes

This compound has been identified not only as a degradation product but also as a potential process-related impurity in the synthesis of vildagliptin. amazonaws.com Synthetic routes for vildagliptin often start from L-proline or its derivatives. researchgate.netniscpr.res.in During the various steps of synthesis, which may involve protection, activation, coupling, and deprotection, conditions can arise that are conducive to the formation of the lactam. For instance, if the synthesis involves the formation of the pyrrolidine-2-carboxylic acid derivative of the vildagliptin backbone, there is a possibility of intramolecular cyclization to the lactam, especially under conditions that favor amide bond formation. google.com Therefore, careful control of reaction conditions is necessary to minimize the formation of this and other impurities to ensure the final drug substance has high purity. google.com

Data on Vildagliptin Degradation

The following tables summarize findings from various forced degradation studies on vildagliptin.

Table 1: Summary of Vildagliptin Degradation Under Various Stress Conditions

Stress ConditionReagents and ConditionsPercentage of DegradationKey Degradants ObservedReference
Acidic Hydrolysis1 M HCl, 80°C, 9 hoursSignificantOne major degradant at RRT 1.3 (Lactam) scholasticahq.com
Basic Hydrolysis5.0 M NaOH, Room Temp, 30 minsSignificantThree major degradants at RRTs 0.4, 0.7, 1.2 scholasticahq.com
Oxidative30% H2O2, Room Temp, 3 hoursSignificantFive major degradants at RRTs 0.5, 0.6, 0.7, 0.8, 1.2 scholasticahq.com
Thermal80°C, up to 7 hoursNot SignificantNo significant degradants scholasticahq.com
Photolytic (UV)UV chamber, 24 hoursNot SignificantNo significant degradants scholasticahq.com

Table 2: Identified Degradation Products of Vildagliptin

Degradant Name/IdentifierFormation Condition(s)Method of Identificationm/zReference
2-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Lactam)AcidicLC-MS304 researchgate.net
1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamideBasic, Acidic, OxidativeUHPLC-DAD-MS- nih.gov
[(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acidBasic, AcidicUHPLC-DAD-MS225.29 nih.gov
1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acidBasic, AcidicUHPLC-DAD-MS- nih.gov

Impact of Excipients and Environmental Conditions on Lactam Formation Kinetics in Formulations

The chemical stability of an active pharmaceutical ingredient (API) within a formulation is a critical attribute that can influence its efficacy and safety. For vildagliptin, the formation of degradation products, including the amide precursor to this compound, is a key consideration in the development of stable dosage forms. The kinetics of this degradation are significantly influenced by the formulation's microenvironment, which is dictated by the choice of excipients and the external environmental conditions of storage, such as temperature and humidity.

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug and predicting potential degradation pathways. nih.govnih.gov Such studies on vildagliptin have shown that it is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments. scholasticahq.comresearchgate.net The formation of the amide impurity, 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide, is a primary degradation pathway that serves as the immediate precursor to the lactam. This transformation is particularly noted under basic and oxidative stress conditions. nih.govresearchgate.netresearchgate.net

Environmental Conditions: Temperature and Humidity

Elevated temperature and humidity are significant environmental factors that accelerate the degradation of vildagliptin. Research indicates that at high temperatures, such as 70°C, vildagliptin experiences almost complete disintegration in acidic, basic, and oxidative solutions. nih.govnih.govresearchgate.netresearchgate.net The hydrolysis of the nitrile group to the amide, and subsequently to the lactam, is known to occur at a very high rate under conditions of high humidity and high temperature.

Studies have demonstrated that the degradation of vildagliptin follows pseudo-first-order kinetics. nih.govnih.govresearchgate.netresearchgate.net At room temperature (23°C), the degradation is notable, with rate constants (k) calculated at 1.73 × 10⁻⁴ s⁻¹ for acidic conditions, 3.11 × 10⁻⁴ s⁻¹ for basic conditions, and 4.76 × 10⁻⁴ s⁻¹ for oxidative conditions, highlighting its low stability in oxidative environments even at ambient temperatures. nih.govnih.gov For instance, in a 1M NaOH solution at room temperature, over 84% degradation was observed after 240 minutes. nih.gov In contrast, under thermal stress (80°C) without chemical stressors, and under UV light, no significant degradants were noticeable, suggesting that hydrolysis and oxidation are the primary degradation pathways promoted by heat. scholasticahq.com

Impact of Pharmaceutical Excipients

The interaction between an API and excipients can profoundly affect drug stability. nih.gov Several studies have investigated the compatibility of vildagliptin with common pharmaceutical excipients.

In one study, the stability of vildagliptin was examined in the presence of lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone (B124986) (PVP) under accelerated conditions of high temperature (60°C) and high humidity (70% RH). nih.gov The results showed a visible impact of these excipients on the drug, specifically affecting the -NH- and CO groups of vildagliptin. nih.govnih.govresearchgate.net

The following table summarizes research findings on the degradation of vildagliptin under various stress conditions, which are pivotal for understanding the kinetics leading to lactam formation.

Stress ConditionDuration / TemperatureObserved Degradation Products (by RRT)Vildagliptin Degradation (%)Reference
1M HCl9 hours / 80°C1.315.7 scholasticahq.com
1M NaOH1 hour / 70°C0.4, 0.7Not specified, but degradant area was 20.5% and 79.5% respectively scholasticahq.com
1M NaOH240 min / 23°CNot specified84.33 nih.gov
3% H₂O₂180 min / 23°CNot specified87.04 nih.gov
30% H₂O₂3 hours / RT0.5, 0.6, 0.7, 0.8, 1.2Not specified scholasticahq.com
Neutral Hydrolysis (Water)7 hours / 80°C0.7Not specified scholasticahq.com
RRT = Relative Retention Time

The interaction between vildagliptin and excipients is complex. While some excipients may be inert, others can actively participate in or catalyze degradation reactions. The following table outlines the observed impact of individual excipients on vildagliptin stability.

ExcipientObserved Impact on Vildagliptin StabilityReference
LactoseVisible impact under high temperature and humidity, affecting -NH and CO groups. nih.govresearchgate.net
MannitolVisible impact under high temperature and humidity, affecting -NH and CO groups. nih.govresearchgate.net
Magnesium StearateVisible impact under high temperature and humidity, affecting -NH and CO groups. In some studies, decreased overall degradation. nih.govscholasticahq.comresearchgate.net
Polyvinylpyrrolidone (PVP) / PovidoneVisible impact under high temperature and humidity. In other studies, decreased overall degradation. nih.govscholasticahq.comresearchgate.net
Microcrystalline CelluloseDecreased the percent of degradation depending on chemical nature. scholasticahq.com
Sodium Starch GlycolateDecreased the percent of degradation depending on chemical nature. scholasticahq.com
SucroseDecreased the percent of degradation depending on chemical nature. scholasticahq.com

Advanced Analytical Methodologies for Vildagliptin Lactam Characterization and Quantification

Chromatographic Techniques for Separation and Determination

Chromatography is the cornerstone for separating Vildagliptin (B1682220) Lactam from the active pharmaceutical ingredient (API) and other related substances. Various chromatographic techniques have been developed to ensure accurate quantification and impurity profiling. amazonaws.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Vildagliptin and its impurities. amazonaws.com Numerous methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines to provide simple, specific, and accurate quantification. ijpcbs.comijrpr.comajpamc.com These methods are crucial for routine quality control and stability studies. researchgate.netresearchgate.net

A typical RP-HPLC method involves a C18 or similar stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ijpcbs.comijrpr.com Detection is commonly performed using a UV detector at wavelengths ranging from 210 nm to 266 nm. ijpcbs.comijrpr.comglobalresearchonline.net Method validation confirms linearity, precision, accuracy, robustness, and sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) established at low µg/mL levels. ijpcbs.comresearchgate.net For instance, one validated method demonstrated a linearity range of 50–90 µg/mL with a correlation coefficient (r²) of 0.999. researchgate.net Another study established an LOD of 0.06 µg/ml and an LOQ of 0.21 µg/ml. ijpcbs.com Stability-indicating methods are specifically designed to separate degradation products, including Vildagliptin Lactam, from the main compound, proving the method's specificity under stress conditions. researchgate.netglobalresearchonline.net

Table 1: Examples of HPLC Method Parameters for Vildagliptin Analysis

Parameter Method 1 Method 2 Method 3
Column Altima C18 (150 x 4.6mm, 5µm) ijpcbs.comajpamc.com Inertsil C18 (250 x 4.6mm) ijrpr.com Waters X-Bridge C8 (150 x 4.6mm, 5µm) globalresearchonline.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.6) (60:40 v/v) ijrpr.com Buffer (pH 3.0):(ACN:Methanol) (80:19:1) globalresearchonline.net Acetonitrile & Dilute Phosphoric Acid (pH 2.6) (60:40 v/v) ajpamc.com
Flow Rate 1.0 ml/min ijpcbs.comijrpr.com 1.2 ml/min globalresearchonline.net 0.5 ml/min ajpamc.com
Detection (UV) 266 nm ijpcbs.com 215 nm ijrpr.com 210 nm ajpamc.comglobalresearchonline.net
Retention Time 3.25 min ijpcbs.com 3.924 min ijrpr.com 3.05 min ajpamc.com

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC for impurity profiling, providing higher resolution, faster analysis times, and increased sensitivity. ijrps.com UHPLC is particularly effective for resolving complex mixtures of impurities and degradation products. nih.gov Studies have utilized UHPLC systems coupled with photodiode array (PDA) or mass spectrometry detectors to identify and characterize Vildagliptin impurities. nih.gov

For example, a UHPLC-DAD-MS method was employed to identify degradation products of Vildagliptin formed under forced degradation conditions. nih.gov this compound, also referred to as Vildagliptin Impurity C, has been successfully analyzed using UHPLC, which is essential for calibrating equipment and ensuring the accuracy of detection methods used in quality control. These high-resolution techniques are capable of identifying dozens of impurities within a very short analysis time, demonstrating the power of UHPLC in comprehensive impurity profiling. ijrps.com

Gas chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. amazonaws.com Vildagliptin and its lactam impurity are not inherently volatile, which limits the direct application of GC. nih.govresearchgate.net Therefore, a critical consideration for using GC is the need for chemical derivatization to increase the volatility and thermal stability of the analyte. nih.govresearchgate.net

A validated GC-MS method for Vildagliptin involves a silylation reaction using a reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net In this process, the active hydroxyl group on the Vildagliptin molecule is converted to a more volatile O-trimethylsilyl (O-TMS) ether. nih.govresearchgate.net It was noted that the –NH group is sterically hindered and does not undergo silylation. nih.govresearchgate.net This derivatization step allows the compound to be analyzed by GC-MS, offering high sensitivity and specificity through selected ion monitoring (SIM). nih.govresearchgate.net This approach, while indirect, demonstrates the adaptability of GC for compounds that lack natural volatility.

Vildagliptin is a single (S)-enantiomer, and its opposite (R)-enantiomer is considered a stereoisomeric impurity. scirp.orggoogle.com Since this compound is formed from the parent drug, it is also a chiral molecule, and assessment of its enantiomeric purity is essential. Chiral chromatography, particularly chiral HPLC, is the definitive method for separating enantiomers. tsijournals.com

Methods have been developed using chiral stationary phases (CSPs) based on polysaccharide derivatives, such as amylose (B160209) or cellulose. tsijournals.comnih.gov For instance, a Chiralpak IC column, an amylose-based CSP, has demonstrated excellent selectivity for Vildagliptin enantiomers. tsijournals.com Another successful separation was achieved on a Chiralcel OD-RH column using a mobile phase of borate (B1201080) buffer and acetonitrile. scirp.orgscirp.org These methods are validated for their ability to quantify the undesired enantiomer at very low levels, often below the 0.15% limit required by regulatory agencies. google.comtsijournals.com Some advanced methods even allow for the simultaneous determination of both enantiomeric and achiral organic impurities in a single run. nih.gov

Table 2: Examples of Chiral Chromatography Method Parameters

Parameter Method 1 Method 2
Column Chiralpak IC (250 x 4.6 mm) tsijournals.com Chiralcel OD-RH (250 x 4.6 mm, 5µm) scirp.orgscirp.org
Mobile Phase Ethanol (B145695) and diethylamine (B46881) (100:0.1 v/v) tsijournals.com 20mM Borate Buffer (pH 9.0), ACN, and 0.1% Triethylamine (50:50:0.1 v/v/v) scirp.org
Flow Rate 0.5 mL/min tsijournals.com 1.0 mL/min scirp.orgscirp.org
Detection (UV) Not Specified 210 nm scirp.orgscirp.org
Resolution 4.0 between enantiomers tsijournals.com Baseline separation achieved scirp.org

Spectroscopic Characterization for Structural Elucidation

While chromatography separates impurities, spectroscopy is indispensable for elucidating their chemical structures.

Mass spectrometry (MS), particularly when hyphenated with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the structural characterization of impurities like this compound. amazonaws.com It provides crucial information on molecular weight and fragmentation patterns, which act as a fingerprint for identification. ijrps.com

The molecular formula for this compound is C₁₇H₂₄N₂O₃, corresponding to an accurate mass of 304.1787 and a molecular weight of approximately 304.38 g/mol . lgcstandards.comnih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. ijrps.com

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation of the molecule. In these studies, a specific parent ion is selected and fragmented to produce a pattern of product ions. For example, in the analysis of Vildagliptin itself, the protonated molecule (MH+) at an m/z of 304 has been observed to fragment into a characteristic product ion at an m/z of 180. jmpas.com Similar analyses on this compound would reveal its unique fragmentation pathway, confirming its structure. When using GC-MS after derivatization, the resulting O-TMS derivative of Vildagliptin shows diagnostic ions at m/z 223 and 252, which can be used for quantification and identification. nih.govresearchgate.net

Table 3: Mass Spectrometric Data for this compound

Parameter Value Source
Chemical Name 2-(3-Hydroxyadamantan-1-yl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione lgcstandards.com
Molecular Formula C₁₇H₂₄N₂O₃ lgcstandards.comnih.gov
Molecular Weight 304.38 g/mol lgcstandards.comnih.gov
Accurate Mass 304.1787 lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like this compound. While mass spectrometry can provide the molecular weight, NMR offers detailed information about the carbon-hydrogen framework, allowing for the definitive assignment of the lactam structure.

The formation of this compound from Vildagliptin involves the intramolecular cyclization of the glycyl-proline moiety, resulting in a new six-membered ring. This structural change leads to distinct and predictable changes in the ¹H and ¹³C NMR spectra.

Key Structural Confirmations by NMR:

Disappearance of Signals: The signals corresponding to the secondary amine proton (-NH) and the carboxylic acid proton (-COOH) of the open-chain precursor would be absent in the spectrum of the lactam.

Chemical Shift Changes: The protons and carbons near the site of cyclization experience significant changes in their chemical environments. For instance, the chemical shifts of the protons on the carbon adjacent to the newly formed amide bond within the lactam ring will be different from those in the parent vildagliptin molecule.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms in the lactam ring structure. Spectral analysis using both ¹H and ¹³C NMR is crucial for confirming the chemical structure of such derivatives. researchgate.net

Infrared (IR) and Near-Infrared (NIR) Spectroscopy in Chemical Stability Monitoring

Infrared (IR) and Near-Infrared (NIR) spectroscopy are powerful, non-destructive techniques used to monitor the chemical stability of APIs and detect the formation of degradation products. solubilityofthings.com These methods are particularly effective for tracking the conversion of Vildagliptin to this compound, as the process involves significant changes in key functional groups. mdpi.comnih.gov

Studies on the stability of vildagliptin have shown that interactions with excipients, especially under conditions of high temperature and humidity, can affect the -NH and C=O groups of the drug molecule. nih.govresearchgate.net The formation of the lactam impurity is a primary degradation pathway under such stress conditions.

Monitoring with IR/NIR Spectroscopy:

Mid-IR Spectroscopy: This technique is highly sensitive to changes in functional groups. The formation of this compound would be indicated by the appearance of a new carbonyl (C=O) stretching band characteristic of the lactam ring, typically at a different wavenumber than the amide and nitrile groups in the parent Vildagliptin. Concurrently, the absorption band corresponding to the N-H stretch of the secondary amine in Vildagliptin would diminish or disappear. Mid-IR spectra are often recorded in the range of 4000–800 cm⁻¹. researchgate.net

NIR Spectroscopy: NIR spectroscopy, covering the range from 10,000–4000 cm⁻¹, is advantageous for online process monitoring and analyzing samples through packaging due to its ability to penetrate glass and plastic. americanpharmaceuticalreview.comfrontiersin.org While NIR spectra consist of broad overtone and combination bands, chemometric methods like Principal Component Analysis (PCA) can be used to analyze the subtle spectral changes that occur during degradation. mdpi.com This allows for the rapid and non-invasive screening of vildagliptin stability and the detection of lactam formation during storage or manufacturing. mdpi.comnih.gov

A study examining the stability of vildagliptin in the presence of various excipients utilized both mid-IR and NIR spectroscopy to detect chemical changes. The results indicated that excipients could impact the stability of the drug, making these spectroscopic methods valuable tools for formulation development. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of pharmaceutical compounds. wjpsronline.com For Vildagliptin and its impurities, UV-Vis is most commonly employed as a detection method following chromatographic separation, such as in High-Performance Liquid Chromatography (HPLC).

While a standalone UV-Vis spectrophotometer may lack the specificity to differentiate between Vildagliptin and this compound in a mixture due to their similar chromophores, it is an essential detector for quantitative analysis when coupled with HPLC (HPLC-UV). The method relies on the principle that the substance absorbs light in the UV-Vis range and the absorbance is proportional to its concentration.

Research has established UV spectrophotometric methods for vildagliptin, with a maximum absorption wavelength (λmax) typically observed around 210 nm in an acidic medium. nih.govresearchgate.net An HPLC-UV method for quantifying β-lactam antibiotics also utilized detection at 210 nm. nih.gov To quantify this compound, a chromatographic method would first separate the impurity from the parent drug and other related substances. The eluent then passes through the UV detector, which measures the absorbance at the predetermined wavelength (e.g., 210 nm or 215 nm), allowing for accurate quantification. ijrpr.com

Validation Parameters for Analytical Methods

Any analytical method developed for the quantification of this compound must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its reliability, accuracy, and precision. nih.govresearchgate.net Validation demonstrates that the method is suitable for its intended purpose. The key validation parameters include specificity, linearity, accuracy, precision, and detection/quantification limits.

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the parent drug (Vildagliptin), other impurities, and excipients. nih.gov In HPLC methods, specificity is demonstrated by the separation of the this compound peak from all other peaks in the chromatogram.

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method's response should be directly proportional to the concentration of this compound over a specified range.

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage recovery is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements and is assessed at different levels:

Repeatability (Intra-day precision): Analysis within a short period.

Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables summarize typical validation parameters from validated HPLC-UV methods for Vildagliptin, which serve as a benchmark for a method intended for its lactam impurity.

Table 1: Linearity and Range Data for Vildagliptin Quantification This interactive table showcases typical linearity data from various validated methods.

Method Type Linearity Range (µg/mL) Correlation Coefficient (r²) Reference
UV-Spectrophotometry 5 - 60 0.999 nih.govresearchgate.net
RP-HPLC 50 - 90 0.999 researchgate.net
RP-HPLC 25 - 150 0.999 ijpcbs.com

Table 2: Accuracy and Precision Data for Vildagliptin Quantification This interactive table presents typical accuracy and precision findings.

Method Type Parameter Result Reference
UV-Spectrophotometry Accuracy (% Recovery) 98 - 101% nih.govresearchgate.net
UV-Spectrophotometry Intraday Precision (%RSD) 1.263% nih.govresearchgate.net
UV-Spectrophotometry Interday Precision (%RSD) 1.162% nih.govresearchgate.net
RP-HPLC Accuracy (% Recovery) 99.73% ijpcbs.com
RP-HPLC Intraday Precision (%RSD) 0.30% ijpcbs.com

Table 3: Detection and Quantification Limits for Vildagliptin This interactive table details the sensitivity of various analytical methods.

Method Type LOD (µg/mL) LOQ (µg/mL) Reference
UV-Spectrophotometry 0.951 2.513 nih.govresearchgate.net
RP-HPLC 2.98 9.94 researchgate.net
RP-HPLC 0.06 0.21 ijpcbs.com
RP-HPLC 0.42 1.29 ijrpr.com

Chemical Stability and Degradation Kinetics of Vildagliptin Lactam

Intrinsic Chemical Stability Studies under Various Conditions

Forced degradation studies are instrumental in determining the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing. nih.gov Vildagliptin (B1682220) has been shown to be susceptible to degradation under various stress conditions, leading to the formation of Vildagliptin Lactam and other related substances. nih.govresearchgate.net

Studies have demonstrated that Vildagliptin degrades significantly under acidic, basic, and oxidative conditions, particularly at elevated temperatures. nih.govnih.gov At 70°C, Vildagliptin experiences almost complete disintegration in 1M hydrochloric acid (HCl), 1M sodium hydroxide (B78521) (NaOH), and 3% hydrogen peroxide (H₂O₂). nih.govmdpi.com In one study, degradation in 1M HCl at 70°C reached nearly 85% after 210 minutes, while complete degradation occurred in 1M NaOH and 3% H₂O₂ after just 60 minutes. nih.govmdpi.com

Even at room temperature (23°C), significant degradation is observed over time. After 240 minutes, the degradation of Vildagliptin was 59.28% in 1M HCl and 84.33% in 1M NaOH. nih.govmdpi.com The compound showed the lowest stability in oxidative conditions, with 87.04% degradation occurring in 3% H₂O₂ after 180 minutes. nih.govmdpi.com Under neutral hydrolysis, thermal, and photolytic conditions, Vildagliptin shows greater stability with no significant degradants noted under thermal and UV stress. scholasticahq.com

One of the major degradation products formed under acidic conditions is a lactam impurity, identified as 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which corresponds to the structure of this compound. researchgate.net This degradant was also observed under basic hydrolysis conditions. scholasticahq.com The formation of this compound involves the hydrolysis of the cyano group of Vildagliptin to an amide, followed by further hydrolysis and cyclization.

{ "headers": [ {"name": "Stress Condition", "type": "string"}, {"name": "Reagent/Temperature", "type": "string"}, {"name": "Time", "type": "string"}, {"name": "Degradation (%)", "type": "string"} ], "data": [ ["Acidic", "1M HCl at 70°C", "210 min", "~85% nih.govmdpi.com"], ["Acidic", "3N HCl", "90 min", "12.79% wjpps.com"], ["Basic", "1M NaOH at 70°C", "60 min", "100% nih.govmdpi.com"], ["Basic", "0.1N NaOH", "90 min", "9.95% wjpps.com"], ["Oxidative", "3% H₂O₂ at 70°C", "60 min", "100% nih.govmdpi.com"], ["Oxidative", "3% H₂O₂ at RT", "180 min", "87.04% nih.govmdpi.com"], ["Thermal", "70°C", "48 hrs", "10.94% wjpps.com"], ["Photolytic", "UV Light", "6 hrs", "11.36% wjpps.com"] ] }

Table 1: Summary of Vildagliptin degradation under various forced stress conditions, indicating the conditions under which this compound is likely to form.

Kinetic Parameters of Formation and Transformation from Vildagliptin

The degradation of Vildagliptin, which leads to the formation of this compound and other impurities, has been shown to follow pseudo-first-order kinetics. nih.govnih.gov Kinetic parameters, including the degradation rate constant (k), have been calculated to quantify the rate of Vildagliptin transformation under different environments.

At room temperature, the degradation of Vildagliptin is most rapid under oxidative conditions, followed by basic and then acidic conditions. nih.govnih.gov The calculated rate constants (k) for the degradation of Vildagliptin were 4.76 × 10⁻⁴ s⁻¹ in oxidative media, 3.11 × 10⁻⁴ s⁻¹ in basic media, and 1.73 × 10⁻⁴ s⁻¹ in acidic media. nih.govnih.govresearchgate.netresearchgate.net These kinetic parameters are crucial for predicting the shelf life of Vildagliptin and for understanding the rate at which impurities like this compound will form. The half-life (t₁/₂) of Vildagliptin under these conditions can be derived from these rate constants, providing a measure of the time it takes for 50% of the drug to degrade. The average terminal half-life of Vildagliptin has been reported to range from 1.32 to 2.43 hours, indicating the presence of saturable elimination pathways. nih.gov

{ "headers": [ {"name": "Degradation Condition", "type": "string"}, {"name": "Kinetic Model", "type": "string"}, {"name": "Rate Constant (k) at 23°C (s⁻¹)", "type": "string"} ], "data": [ ["Oxidative (3% H₂O₂)", "Pseudo first-order", "4.76 × 10⁻⁴ nih.govnih.gov"], ["Basic (1M NaOH)", "Pseudo first-order", "3.11 × 10⁻⁴ nih.govnih.gov"], ["Acidic (1M HCl)", "Pseudo first-order", "1.73 × 10⁻⁴ nih.govnih.gov"] ] }

Table 2: Kinetic parameters for the degradation of Vildagliptin at room temperature, leading to the formation of this compound and other products.

Investigation of Interactions with Chemical Species and Common Formulation Components

The stability of an active pharmaceutical ingredient (API) can be significantly influenced by the excipients used in its solid dosage form. google.com Vildagliptin, which contains a secondary amino group, is susceptible to interactions with reactive excipients. nih.govgoogle.com Studies examining the stability of Vildagliptin in the presence of common pharmaceutical excipients have revealed notable interactions.

Computational Chemistry and Theoretical Investigations of Vildagliptin Lactam

Molecular Modeling and Conformational Analysis of the Lactam Structure

Molecular modeling of Vildagliptin (B1682220) Lactam, a key impurity and metabolite of Vildagliptin, is fundamental to understanding its chemical behavior and biological interactions. The lactam structure is characterized by a five-membered pyrrolidine (B122466) ring fused with a six-membered piperazinone ring, creating a bicyclic system. Attached to this core is the bulky adamantyl group, which is crucial for the pharmacological activity of the parent drug, Vildagliptin. openaccessjournals.com

Conformational analysis of this lactam structure involves identifying the most energetically favorable three-dimensional arrangements of its atoms. The flexibility of the pyrrolidine ring and the orientation of the adamantyl substituent are of particular interest. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to explore the potential energy surface of the molecule and determine its stable conformers. While specific, in-depth conformational analysis studies exclusively on Vildagliptin Lactam are not extensively detailed in the public domain, the principles governing such analyses are well-established. The five-membered lactam ring is expected to adopt envelope or twist conformations to minimize steric strain. researchgate.net

Table 1: Structural and Physicochemical Properties of this compound

PropertyValue
Molecular Formula C17H24N2O3
Molecular Weight 304.39 g/mol
IUPAC Name 2-(3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Synonyms Vildagliptin Impurity C, Vildagliptin Related Compound 3
InChI Key XPKCFFJRILBMTQ-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases.

Quantum Chemical Calculations of Electronic Properties and Stability

Quantum chemical calculations offer a deeper understanding of the electronic structure and intrinsic stability of this compound. Methods like Density Functional Theory (DFT) are commonly used to calculate various electronic descriptors. These descriptors help in predicting the molecule's reactivity and stability under different conditions.

Key electronic properties that can be theoretically determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. The distribution of electron density, visualized through electrostatic potential maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are susceptible to chemical reactions.

Experimental studies have shown that Vildagliptin is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of several products, including the lactam impurity. nih.govmdpi.com The stability of the this compound itself can be theoretically assessed by calculating its total energy and comparing it to potential degradation products. Such calculations can help to elucidate why this particular lactam is a frequently observed impurity.

Table 2: Theoretical Electronic Properties and Their Significance

Electronic PropertySignificance in Molecular Stability and Reactivity
HOMO Energy Relates to the ability to donate electrons; higher energy indicates greater reactivity towards electrophiles.
LUMO Energy Relates to the ability to accept electrons; lower energy indicates greater reactivity towards nucleophiles.
HOMO-LUMO Gap An indicator of chemical stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Electrostatic Potential Maps the charge distribution, highlighting sites prone to electrophilic or nucleophilic attack.

This table describes properties that are typically investigated through quantum chemical calculations for molecules like this compound. optibrium.comorientjchem.org

Theoretical Mechanistic Studies of Lactam Ring Formation and Degradation Pathways

Theoretical mechanistic studies are instrumental in mapping the reaction pathways for the formation and degradation of this compound. The formation of this lactam from the parent drug, Vildagliptin, is a significant degradation pathway observed in stability studies. nih.gov This process is believed to occur through the hydrolysis of the cyano group of Vildagliptin to a carboxamide intermediate (Vildagliptin Impurity B), which then undergoes intramolecular cyclization to form the stable five-membered lactam ring.

Computational modeling can be used to simulate this reaction mechanism, calculating the activation energies for each step and identifying the transition states. This provides a detailed, energetic landscape of the reaction, revealing the most probable pathway.

Similarly, the degradation of the this compound ring itself can be investigated theoretically. The amide bond within the lactam ring is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would lead to ring-opening and the formation of an amino acid derivative. wikipedia.org Quantum chemical calculations can model the attack of a nucleophile (like a hydroxide (B78521) ion) on the carbonyl carbon of the lactam, mapping the energy profile of the hydrolytic cleavage.

Table 3: Proposed Mechanistic Steps for this compound Formation and Degradation

ProcessProposed Mechanistic Steps
Formation from Vildagliptin 1. Hydrolysis of the nitrile group (-CN) of Vildagliptin to a primary amide (-CONH2). 2. Intramolecular nucleophilic attack of the secondary amine on the amide carbonyl carbon. 3. Elimination of ammonia (B1221849) to form the lactam ring.
Degradation of this compound 1. (Acid-catalyzed) Protonation of the lactam carbonyl oxygen. 2. Nucleophilic attack of water on the carbonyl carbon. 3. Ring opening to form a carboxylic acid and an amine. 4. (Base-catalyzed) Nucleophilic attack of hydroxide ion on the carbonyl carbon. 5. Ring opening to form a carboxylate and an amine.

These proposed pathways are based on established chemical principles of nitrile and lactam reactivity and degradation data for Vildagliptin. nih.govwikipedia.org

Strategies for Chemical Control and Mitigation of Vildagliptin Lactam Formation

Process Chemistry Optimization in Vildagliptin (B1682220) Manufacturing to Minimize Lactam Generation

The generation of Vildagliptin Lactam is intrinsically linked to the chemical environment during the synthesis and storage of Vildagliptin. Studies have shown that the lactam is formed via an intermediate amide, resulting from the hydrolysis of Vildagliptin's cyano group. This reaction is particularly prominent in both acidic and basic conditions. mdpi.com Therefore, process chemistry optimization is paramount in minimizing its formation.

Key Optimization Strategies:

Control of Reaction Conditions: The most direct approach to limit lactam formation is the strict control of reaction parameters. This includes maintaining a neutral pH wherever possible and carefully managing temperature, as elevated temperatures can accelerate degradation. mdpi.com Forced degradation studies indicate that Vildagliptin shows significant degradation in the presence of 1M HCl and 1M NaOH, highlighting the need to avoid extreme pH environments during synthesis and work-up procedures. mdpi.com

Modification of Synthesis Pathway: Altering the synthetic route can prevent the formation of impurities. Novel processes have been developed to produce highly pure Vildagliptin (>99.5%) by using new intermediates that reduce the formation of by-products. google.com Another approach involves the use of continuous flow chemistry. This technology allows for precise control over residence time, temperature, and reagent mixing, minimizing the time the molecule is exposed to harsh conditions and thereby reducing the generation of degradation products like the lactam. acs.org

Purification Techniques: Effective purification stages are crucial for removing any this compound that does form. Crystallization is a key final step. Research has identified specific solvents, such as toluene, 2-methyltetrahydrofuran, isopropyl acetate, and 2-butanone, that are effective for the final crystallization of Vildagliptin, yielding a product with high chemical purity (approx. 99%). google.com Fine-tuning these purification stages is a critical control point.

Research Findings on Degradation:

Forced degradation studies provide insight into the conditions that promote lactam formation. The table below summarizes findings from stress testing, which helps in defining the process parameters that must be controlled.

Stress ConditionTemperatureDegradation of VildagliptinKey Observation
1M Hydrochloric Acid (HCl)70°C~85% after 210 minutesVildagliptin is highly susceptible to degradation under acidic conditions. mdpi.com
1M Sodium Hydroxide (B78521) (NaOH)23°C~84% after 240 minutesThe drug is unstable in basic conditions, leading to significant impurity formation. mdpi.com
3% Hydrogen Peroxide (H₂O₂)23°C~87% after 180 minutesVildagliptin shows the lowest stability in oxidative conditions. mdpi.com

This table is based on data from degradation studies and illustrates the conditions that must be managed during manufacturing to prevent impurity formation.

Analytical Control Strategies in Chemical Quality Assurance

To ensure that this compound levels are maintained below the accepted threshold, robust analytical control strategies are essential. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of Vildagliptin and the quantification of its impurities. researchgate.net

Stability-indicating HPLC methods are specifically developed and validated to separate the API from any degradation products, including this compound. scholasticahq.com These methods allow for the accurate measurement of the impurity in both the API and the final drug product. The use of advanced detectors, such as photodiode array (PDA) detectors or mass spectrometers (MS), provides additional confirmation of the impurity's identity. google.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS is particularly effective for identifying and characterizing degradation products formed under stress conditions. mdpi.com

Typical HPLC Method Parameters for Vildagliptin Impurity Profiling:

The following table presents a compilation of typical parameters used in HPLC methods for analyzing Vildagliptin and its impurities.

ParameterExample 1Example 2
Column Purospher® RP-18 (125 x 4.0 mm, 5 µm) mdpi.comSynergi Fusion RP80A (250 mm x 4.6 mm, 4 µm) google.com
Mobile Phase 2 mM ammonium (B1175870) acetate-acetonitrile (80:20, v/v) mdpi.comTwo-component system: A) 0.1% TFA in Water, B) Acetonitrile (B52724) google.com
Flow Rate 1.2 mL/min mdpi.com1.0 mL/min google.com
Detection UV Detector mdpi.comUV at 210 nm google.com
Column Temperature Not Specified30°C google.com

This interactive table showcases different HPLC conditions reported for the analysis of Vildagliptin, demonstrating the variety of methods employed for quality control.

The validation of these analytical methods according to ICH guidelines is critical to ensure they are accurate, precise, specific, and robust for their intended purpose of impurity quantification. researchgate.netresearchgate.net

Utilization of Reference Standards and Certified Reference Materials in Chemical Analysis

The accurate identification and quantification of this compound are impossible without the use of well-characterized reference materials. This compound is available commercially as a chemical reference standard for this purpose. novachem.com.aulgcstandards.com

These reference standards are essential for several key analytical activities:

Peak Identification: A reference standard of this compound is used to confirm the identity of the impurity peak in a chromatogram by comparing its retention time with that of the known compound. google.com

Method Validation: Analytical methods are validated using reference standards to demonstrate specificity—the ability of the method to distinguish between the API and the impurity.

Instrument Calibration: The reference standard is used to prepare calibration curves to accurately quantify the amount of this compound present in a test sample.

A Certified Reference Material (CRM) or a Pharmaceutical Secondary Standard offers an even higher level of assurance, as it comes with a comprehensive Certificate of Analysis (CoA) that details its purity and characterization data. axios-research.comsigmaaldrich.com The CoA provides critical information on the identity, purity, and storage conditions of the standard, ensuring the reliability and traceability of analytical results. axios-research.comdaicelpharmastandards.com Suppliers often provide meticulously characterized standards that comply with regulatory requirements, which are crucial for quality control laboratories. axios-research.com

Properties of this compound Reference Standard:

PropertyDetail
Chemical Name 2-(3-Hydroxyadamantan-1-yl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione lgcstandards.com
CAS Number 1789703-36-1 novachem.com.aulgcstandards.com
Molecular Formula C₁₇H₂₄N₂O₃ novachem.com.aulgcstandards.com
Molecular Weight 304.38 g/mol lgcstandards.com
Typical Purity >95% (HPLC) lgcstandards.com

This table provides key identification details for the this compound chemical compound, used as a reference standard in analytical testing.

Future Directions in the Chemical Research of Vildagliptin Lactam

Development of Novel and Enhanced Analytical Approaches for Ultra-Trace Detection

The accurate detection and quantification of impurities at trace levels are fundamental to ensuring the safety and quality of active pharmaceutical ingredients (APIs). biomedres.usnih.gov While standard methods like High-Performance Liquid Chromatography (HPLC) are widely used, the future of impurity analysis for compounds like Vildagliptin (B1682220) Lactam lies in developing more sensitive and specific techniques capable of ultra-trace detection. biomedres.usiltusa.com

Current analytical methodologies for vildagliptin and its impurities often rely on HPLC with UV detection. researchgate.netarchivepp.com However, vildagliptin itself exhibits weak UV absorbance, which can limit the sensitivity and selectivity of these methods, especially for impurities present at very low concentrations. nih.gov Future research will likely focus on overcoming these limitations through several advanced analytical platforms:

Hyphenated Mass Spectrometry Techniques : The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity. biomedres.usapacsci.com Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is an emerging technology that can provide intricate details for complex drug matrices and new impurity profiles. apacsci.comresearchgate.net A gas chromatography-mass spectrometry (GC-MS) method has been developed for vildagliptin after derivatization, achieving a limit of detection (LOD) of 1.5 ng/mL, showcasing the potential for high-sensitivity analysis. nih.gov

Advanced Chromatographic Separations : Ultra-Fast Liquid Chromatography (UFLC) is another promising technique. A validated chiral UFLC method for vildagliptin enantiomers demonstrated an LOD of 0.024 µg/mL, indicating its potential for highly sensitive analyses. scirp.org Such rapid and efficient separation methods can significantly improve throughput in quality control laboratories.

Electrochemical Sensors : The development of novel electrochemical sensors offers a sensitive and cost-effective alternative for detecting electroactive compounds. A square-wave voltammetry method for vildagliptin has reported a detection limit as low as 82 nM (24.88 ng/L). researchgate.net Future work could focus on designing sensors with specific modifications, such as nanoparticle-decorated electrodes, to achieve ultra-trace determination of Vildagliptin Lactam in various samples. researchgate.net

Table 1: Comparison of Analytical Techniques for Vildagliptin and Related Compounds
Analytical TechniqueReported Limit of Detection (LOD)Reported Limit of Quantification (LOQ)Key Advantages for Future ResearchReference
GC-MS (after derivatization)1.5 ng/mL3.5 ng/mLHigh sensitivity and selectivity for volatile compounds. nih.gov
Chiral UFLC0.024 µg/mL0.075 µg/mLRapid analysis times, high resolution for chiral separations. scirp.org
Square-Wave Voltammetry82 nM (24.88 ng/L)Not SpecifiedHigh sensitivity, cost-effective, suitable for real-time analysis. researchgate.net
UHPLC-DAD-MSNot SpecifiedNot SpecifiedEnables identification of unknown degradation products. researchgate.netnih.gov

Advanced Understanding of Complex Chemical Reaction Networks Involving Lactam Formation

Vildagliptin is susceptible to degradation under various stress conditions, leading to the formation of multiple products, including the lactam impurity. researchgate.netnih.gov Forced degradation studies have shown that vildagliptin degrades significantly in acidic, basic, and oxidative environments, with distinct degradation profiles under each condition. nih.govscholasticahq.com For instance, under basic and acidic conditions, several degradation products are formed, while oxidative stress can lead to at least five major degradants. scholasticahq.comtandfonline.com

The future in this area involves moving beyond empirical degradation studies to a more predictive and holistic understanding using the framework of Complex Chemical Reaction Networks (CRNs). nih.gov A CRN approach treats the degradation process as a system of interconnected chemical reactions, allowing for the modeling and prediction of impurity formation over time. nih.govarxiv.orgarxiv.org

Key future research directions include:

Kinetic Modeling : While pseudo-first-order kinetics have been calculated for vildagliptin degradation at room temperature, more sophisticated models are needed. researchgate.netnih.gov Developing comprehensive kinetic models within a CRN framework will allow for the prediction of this compound concentration under a wide range of manufacturing and storage conditions.

Computational Chemistry : Using quantum mechanical calculations to elucidate the reaction mechanisms and transition states for the various degradation pathways. This can help identify the most energetically favorable routes to lactam formation and guide strategies for its prevention.

Predictive Impurity Profiling : By understanding the complete reaction network, it may become possible to predict the formation of not-yet-identified trace-level impurities. This proactive approach to impurity profiling is crucial for ensuring long-term drug product quality and safety. researchgate.net

Table 2: Vildagliptin Degradation Products Identified Under Forced Stress Conditions
Stress ConditionIdentified Degradation Products/ImpuritiesReference
Acidic (1M HCl)Major degradant at RRT 1.3; formation of [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid and others. researchgate.netscholasticahq.com
Basic (1M NaOH)Three major degradants at RRTs 0.4, 0.7, 1.2; complete degradation observed at 70°C. nih.govscholasticahq.com
Oxidative (3% H₂O₂)Five major degradants at RRTs 0.5, 0.6, 0.7, 0.8, 1.2; formation of N-hydroxy-N-((1R, 3S, 5 R, 7S)-3-hydroxyadamantan-1-yl)glycinate. scholasticahq.comtandfonline.com
Neutral HydrolysisOne major degradant at RRT 0.7. scholasticahq.com

Application of Green Chemistry Principles in Mitigation and Synthetic Strategies

The principles of green chemistry offer a promising avenue for minimizing the environmental impact and improving the safety and efficiency of pharmaceutical processes. For this compound, these principles can be applied both to mitigate its formation in the final drug product and to design cleaner synthetic routes for the parent drug, vildagliptin.

Mitigation Strategies: Future research will focus on preventing the degradation of vildagliptin to its lactam form by applying green chemistry principles. This includes:

Benign Excipient Selection : Studies have shown that the presence of excipients can influence the degradation of vildagliptin. nih.govscholasticahq.com A future green approach would involve systematically screening for and selecting excipients that not only serve their formulation purpose but also enhance the stability of vildagliptin, thereby mitigating lactam formation.

Optimized Formulation and Storage : By understanding the degradation network (as discussed in 8.2), formulation parameters (e.g., pH, moisture content) and storage conditions can be optimized to disfavor the chemical pathways leading to lactamization, reducing the need for energy-intensive refrigeration or complex packaging.

Green Synthetic Strategies: The most effective way to control impurities is to prevent their formation during the synthesis of the API. researchgate.net Researchers are increasingly exploring greener synthetic pathways for vildagliptin.

Continuous Flow Synthesis : Flow chemistry is a key green technology that allows for safer, more efficient, and scalable production of APIs. acs.org The synthesis of vildagliptin has been demonstrated using a continuous flow process, which offers precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purity, and minimizing the formation of impurities like the lactam precursor. acs.org This approach can also reduce solvent usage and energy consumption compared to traditional batch processing.

Environmentally Friendly Solvents and Catalysts : Patents describe synthetic methods for vildagliptin that are explicitly designed to be "green and environmentally-friendly". google.comwipo.int These methods often involve using mixed organic solvent-water systems and catalysts that improve reaction efficiency and reduce waste. google.comwipo.int A reported synthesis of a key intermediate, 3-aminoadamantanol, used boric acid as a catalyst and an ethanol (B145695) extraction technique, improving the yield and providing a more cost-effective and industrially suitable method. researchgate.net Future work will continue to explore novel catalytic systems and benign solvents to further improve the green credentials of vildagliptin synthesis.

Table 3: Comparison of Conventional vs. Green Chemistry Approaches
AreaConventional ApproachFuture Green Chemistry ApproachReference
SynthesisBatch processing with potential for side reactions and impurity formation.Continuous flow synthesis for better control, higher purity, and reduced waste. Use of environmentally benign solvents and catalysts. acs.orggoogle.comwipo.int
Impurity MitigationReactive (detect and quantify impurities post-formation).Proactive (selection of stabilizing excipients, optimized formulation to prevent degradation). nih.govscholasticahq.com

Q & A

Q. How can researchers mitigate batch-to-batch variability in preclinical toxicity assays for this compound?

  • Methodological Answer : Standardize cell culture conditions (passage number, serum batches) and use reference compounds for assay calibration. Implement blinded sample analysis and pre-register protocols to reduce observer bias .

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